molecular formula C21H20ClN3O4S B2524709 methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 899748-28-8

methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2524709
CAS No.: 899748-28-8
M. Wt: 445.92
InChI Key: VRQKAMYFEVJVFY-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate core substituted at the 4-position with a thioether-linked acetamido group. The imidazole ring is modified at the 1-position with a 4-chlorobenzyl group and at the 5-position with a hydroxymethyl moiety. Its molecular formula is C₂₁H₂₀ClN₃O₃S, with a molecular weight of 429.9 g/mol (based on analogous compounds in ).

Properties

IUPAC Name

methyl 4-[[2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-29-20(28)15-4-8-17(9-5-15)24-19(27)13-30-21-23-10-18(12-26)25(21)11-14-2-6-16(22)7-3-14/h2-10,26H,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKAMYFEVJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing on available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole ring : Provides a site for biological interactions.
  • Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
  • Thioacetamido group : Potentially involved in biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The imidazole derivative is known for its ability to disrupt microbial cell membranes, leading to cell death.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it induces apoptosis in specific cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
CytotoxicityLow cytotoxicity towards normal cells
Mechanism of ActionInvolves mitochondrial pathways and oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, with a significant upregulation of pro-apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels. These findings suggest that the compound may exert its anticancer effects through modulation of apoptotic pathways.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:

  • Mechanistic Insights : The compound appears to induce apoptosis via mitochondrial pathways, leading to cytochrome c release and activation of caspases. This was corroborated by Western blot analysis showing increased levels of cleaved caspase-3 following treatment.
  • Selectivity : Notably, the compound exhibited low cytotoxicity towards non-cancerous cell lines (IC50 > 100 µM), suggesting a favorable safety profile for further development.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate may exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Research has highlighted compounds with similar structures as effective inhibitors of enzymes involved in metabolic pathways, which could be applicable in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Studies focusing on imidazole derivatives have reported their ability to inhibit the growth of cancer cells in vitro and in vivo, particularly against types such as breast and colon cancer. The mechanism often involves the induction of apoptosis in cancer cells through interaction with specific molecular targets .

Antitubercular Activity

Research has indicated that compounds similar to this compound have potential applications in treating tuberculosis. These compounds are tested against Mycobacterium tuberculosis, showing promising results that suggest they could serve as new classes of antitubercular agents .

Antipyretic Effects

The compound has also been investigated for its antipyretic properties. Animal model studies have demonstrated its ability to reduce fever effectively, indicating a potential application in clinical medicine for managing febrile conditions .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Formation of the imidazole ring.
  • Introduction of the chlorobenzyl thioether and hydroxymethyl groups.
  • Final acetamide formation.

In industrial settings, automated synthesis methods such as continuous flow reactors enhance efficiency and scalability, allowing for higher yields and purities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Imidazole) Ester Group Molecular Weight (g/mol) Key Differences Reference
Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1: 4-Cl-benzyl; 5: hydroxymethyl Methyl 429.9 Reference compound
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21) 1: H; 5: H Ethyl ~390 (estimated) Lacks chloro and hydroxymethyl groups
Ethyl 4-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate 1: methyl; 5: 4-Cl-phenyl Ethyl 429.9 Methyl at 1-position; 4-Cl-phenyl at 5
Methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate 1: cyclopropylamino-oxoethyl; 5: hydroxymethyl Methyl 375.4 Cyclopropylamino-oxoethyl substituent; lower MW
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Imidazolidinone core N/A N/A Different core (imidazolidinone vs. imidazole)
Key Observations:
  • Substituent Effects: The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to unsubstituted analogs like A21 . This may improve blood-brain barrier penetration or target binding in hydrophobic pockets.
  • Ester Choice : Methyl esters (target) vs. ethyl esters (A21, ) influence metabolic stability. Methyl esters are generally hydrolyzed faster in vivo, which could affect bioavailability .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound shows peaks for:
    • -OH stretch (hydroxymethyl): ~3200–3600 cm⁻¹.
    • C=O ester : ~1700–1750 cm⁻¹.
    • C-S stretch : ~600–700 cm⁻¹ .
  • ¹H-NMR :
    • 4-Chlorobenzyl : Aromatic protons as doublets (δ 7.2–7.4 ppm).
    • Hydroxymethyl : -CH₂OH as a singlet (δ 4.5–4.7 ppm).
    • Methyl ester : -OCH₃ singlet (δ 3.8–3.9 ppm) .
  • Contrast with Ethyl Analogs : Ethyl esters (e.g., ) show triplet-quartet patterns for -OCH₂CH₃ (δ 1.2–1.4 ppm and δ 4.1–4.3 ppm).

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